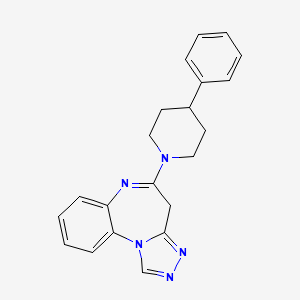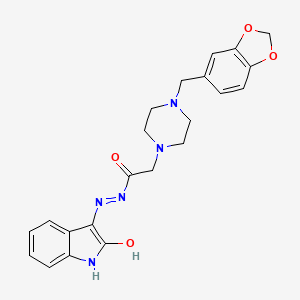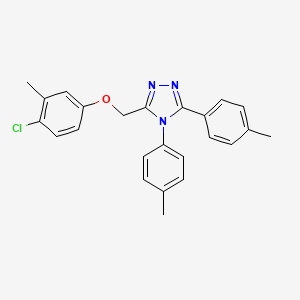
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its diverse biological and pharmacological activities, making it a subject of extensive research in medicinal chemistry .
Métodos De Preparación
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- typically involves the thermal cyclization of N’-substituted benzohydrazides. The reaction conditions often include the use of solvents such as ethanol, toluene, and 1-butanol, with butanol-1 being the preferred choice for achieving high yields . Industrial production methods may involve a one-pot synthetic approach where 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines are cyclized under thermal conditions .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring. Common reagents used in these reactions include ethanol, toluene, and molecular sieves.
Aplicaciones Científicas De Investigación
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of new heterocyclic compounds.
Biology: It has shown potential in biological studies due to its diverse biological activities.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar compounds to 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- include other triazolobenzodiazepines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct pharmacological properties .
Propiedades
Número CAS |
137731-12-5 |
|---|---|
Fórmula molecular |
C21H21N5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
5-(4-phenylpiperidin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C21H21N5/c1-2-6-16(7-3-1)17-10-12-25(13-11-17)20-14-21-24-22-15-26(21)19-9-5-4-8-18(19)23-20/h1-9,15,17H,10-14H2 |
Clave InChI |
ANTCCVQSFQGGJO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C=NN=C5C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)









![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)



